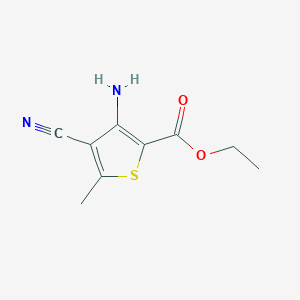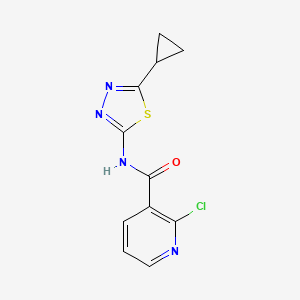
ethyl 3-amino-4-cyano-5-methyl-2-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-4-cyano-5-methyl-2-thiophenecarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. This compound has shown promising results in various studies, making it a subject of interest for many researchers.
科学研究应用
Ethyl 3-amino-4-cyano-5-methyl-2-thiophenecarboxylate has shown potential applications in drug development. It has been studied for its anticancer, antifungal, and antibacterial properties. In a study conducted by Zhang et al., the compound was found to exhibit significant antitumor activity against human gastric cancer cells. Similarly, in another study, the compound showed potent antifungal activity against several strains of fungi, including Candida albicans.
作用机制
The mechanism of action of ethyl 3-amino-4-cyano-5-methyl-2-thiophenecarboxylate is not fully understood. However, studies suggest that it may exert its effects by inhibiting certain enzymes or proteins involved in cell growth and proliferation. For example, in the study by Zhang et al., the compound was found to inhibit the expression of the protein Bcl-2, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
Ethyl 3-amino-4-cyano-5-methyl-2-thiophenecarboxylate has been shown to have several biochemical and physiological effects. In a study by Zhang et al., the compound was found to induce apoptosis in human gastric cancer cells by activating the caspase-3 pathway. Similarly, in another study, the compound was found to inhibit the growth of Candida albicans by disrupting the fungal cell wall.
实验室实验的优点和局限性
One of the main advantages of using ethyl 3-amino-4-cyano-5-methyl-2-thiophenecarboxylate in lab experiments is its high purity and yield. The synthesis method used to produce the compound has been shown to be reliable and efficient. However, one of the limitations of using this compound is its potential toxicity. Studies have suggested that the compound may have cytotoxic effects on certain cells, which may limit its use in some experiments.
未来方向
There are several future directions for research on ethyl 3-amino-4-cyano-5-methyl-2-thiophenecarboxylate. One area of interest is its potential applications in drug development. The compound has shown promising results in several studies, making it a potential candidate for further investigation. Another future direction is to explore the mechanism of action of the compound in more detail. Understanding how the compound exerts its effects may provide insights into its potential therapeutic applications. Finally, further studies are needed to determine the safety and toxicity of the compound, which will be important for its use in clinical settings.
In conclusion, ethyl 3-amino-4-cyano-5-methyl-2-thiophenecarboxylate is a chemical compound that has shown potential applications in drug development. Its synthesis method is reliable and efficient, and it has been shown to exhibit significant anticancer, antifungal, and antibacterial properties. Further research is needed to explore its mechanism of action, safety, and potential therapeutic applications.
合成方法
The synthesis of ethyl 3-amino-4-cyano-5-methyl-2-thiophenecarboxylate involves the reaction of 3-acetyl-4-methylthiophene with malononitrile in the presence of ammonium acetate. The resulting product is then treated with ethyl chloroformate to form the final compound. This method has been used in several studies to synthesize the compound with high yield and purity.
属性
IUPAC Name |
ethyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-3-13-9(12)8-7(11)6(4-10)5(2)14-8/h3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMKAROCVBCBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)C)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5800748.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5800754.png)


![{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5800780.png)





![1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5800817.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide](/img/structure/B5800818.png)
![4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide](/img/structure/B5800830.png)
